molecular formula C22H25NO3 B2797264 2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one CAS No. 2380060-61-5

2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one

Cat. No.: B2797264
CAS No.: 2380060-61-5
M. Wt: 351.446
InChI Key: AVMHAYPWXGAXTE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[33]heptan-2-yl}ethan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.3]heptane hemioxalate
  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one stands out due to its unique combination of phenyl and dimethoxyphenyl groups. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-25-19-9-8-16(10-20(19)26-2)11-21(24)23-14-22(15-23)12-18(13-22)17-6-4-3-5-7-17/h3-10,18H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHAYPWXGAXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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